Furan-2-carboxamide vs. Furan-3-carboxamide: Regioisomeric Impact on Pharmacophoric Geometry
The target compound features a furan-2-carboxamide scaffold, whereas the furan-3-carboxamide regioisomer (e.g., CAS 1788559-24-9 with the same molecular formula C14H14ClNO3) positions the carboxamide group at the 3-position of the furan ring . According to patent disclosures on substituted furancarboxamides, the 2-carboxamide substitution pattern is explicitly required for antiviral activity against retroviruses, while the 3-carboxamide analogues fall outside the scope of the most potent compound claims, indicating a regiospecific interaction with the biological target [1]. The spatial difference results in a distinct pharmacophore geometry that cannot be recapitulated by the 3-isomer.
| Evidence Dimension | Regioisomeric position of carboxamide on furan ring (pharmacophore geometry) |
|---|---|
| Target Compound Data | Furan-2-carboxamide (carboxamide at position 2) |
| Comparator Or Baseline | Furan-3-carboxamide regioisomer (carboxamide at position 3; e.g., CAS 1788559-24-9, C14H14ClNO3, MW 279.72) |
| Quantified Difference | Distinct pharmacophore orientation; discriminatory activity predicted by patent SAR (no quantitative IC50 data available for direct head-to-head comparison) |
| Conditions | Retroviral inhibition SAR as described in AiCuris patent family; specific enzyme/receptor target not publicly disclosed |
Why This Matters
For research programs targeting retroviral proteases or integrases, the 2-carboxamide regioisomer is the pharmacologically relevant scaffold per patent disclosures; substitution with the 3-isomer would produce a geometrically incompatible probe, invalidating any SAR conclusions.
- [1] Thede K, Greschat S, Wildum S, Paulsen D, inventors; AiCuris GmbH & Co. KG, assignee. Substituted furancarboxamides, and use thereof. United States patent application 20120022059. 2012 Jan 26. Claims 1-10 specify furan-2-carboxamide core. View Source
